molecular formula C23H24O5 B5244995 1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene

1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5244995
M. Wt: 380.4 g/mol
InChI Key: IEJPMIYQFJHMCX-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure featuring multiple ether linkages and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-phenoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is methoxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler ether compounds or the removal of oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple ether linkages and aromatic rings allow it to interact with hydrophobic and hydrophilic regions of biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-[2-(2-methoxyphenoxy)ethoxy]benzene
  • 1-Methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene
  • 1-Methoxy-2-((3-methoxyphenyl)ethynyl)benzene

Uniqueness

Compared to similar compounds, it may offer enhanced stability, solubility, or reactivity in certain contexts .

Properties

IUPAC Name

1-methoxy-2-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-24-22-12-5-6-13-23(22)27-17-15-25-14-16-26-20-10-7-11-21(18-20)28-19-8-3-2-4-9-19/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJPMIYQFJHMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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